molecular formula C6H10O3 B3047035 2-Hydroxy4,4-dimethyl-gamma-butyrolactone CAS No. 13416-69-8

2-Hydroxy4,4-dimethyl-gamma-butyrolactone

Cat. No.: B3047035
CAS No.: 13416-69-8
M. Wt: 130.14 g/mol
InChI Key: FQQIPIVZYKEWGI-UHFFFAOYSA-N
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Description

2-Hydroxy4,4-dimethyl-gamma-butyrolactone is an organic compound with the molecular formula C6H10O3. It is a derivative of gamma-butyrolactone, featuring a hydroxyl group and two methyl groups attached to the lactone ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy4,4-dimethyl-gamma-butyrolactone can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-2-oxetanone with water under acidic conditions to yield the desired product. Another method includes the oxidation of 4,4-dimethyl-2-butanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts or genetically engineered microorganisms. These methods offer higher yields and environmentally friendly processes compared to traditional chemical synthesis. For example, the biosynthesis pathway using homoserine as an intermediate stage has been developed for the preparation of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy4,4-dimethyl-gamma-butyrolactone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: 4,4-Dimethyl-2-oxobutyric acid or 4,4-dimethyl-2-butanone.

    Reduction: 4,4-Dimethyl-1,2-butanediol.

    Substitution: 2-Halo-4,4-dimethyl-gamma-butyrolactone.

Scientific Research Applications

2-Hydroxy4,4-dimethyl-gamma-butyrolactone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy4,4-dimethyl-gamma-butyrolactone involves its interaction with various molecular targets and pathways. The hydroxyl group and lactone ring enable the compound to participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes. For example, the compound can inhibit certain enzymes by forming stable complexes with their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy4,4-dimethyl-gamma-butyrolactone is unique due to the presence of both hydroxyl and methyl groups on the lactone ring. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis. Additionally, its specific structural features contribute to its distinct biological and chemical properties compared to other similar compounds.

Biological Activity

2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (HDMBL) is a compound belonging to the family of gamma-butyrolactones (GBLs), which are cyclic esters with various biological activities. This compound has garnered attention due to its potential pharmacological properties and applications in medicinal chemistry.

  • Molecular Formula : C6_6H10_{10}O3_3
  • Molecular Weight : 130.14 g/mol
  • Structure : The compound features a hydroxyl group and two methyl groups on the gamma-butyrolactone ring, contributing to its unique reactivity and biological interactions.

2-Hydroxy-4,4-dimethyl-gamma-butyrolactone exhibits a range of biological activities primarily through its interaction with neurotransmitter systems and modulation of enzyme activities. It is known to influence:

  • GABA Receptors : Similar to other GBLs, HDMBL can act as a GABA(B) receptor agonist, which may lead to sedative effects and potential therapeutic applications in anxiety and sleep disorders .
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in treating various diseases, including cancer and neurodegenerative disorders .

Pharmacological Effects

Research indicates that HDMBL possesses several pharmacological effects:

  • Neuroprotective Properties : Studies suggest that HDMBL may offer neuroprotection by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .
  • Anti-inflammatory Activity : The compound has been linked to the modulation of inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Toxicology

Toxicological studies have assessed the safety profile of HDMBL. In animal models, it has been observed that:

  • Carcinogenicity : Long-term studies indicate no significant carcinogenic effects when administered at controlled doses .
  • Survival Rates : Animal studies show varied survival rates based on dosage, with high doses leading to adverse effects but no increase in tumor incidence .

Table 1: Summary of Biological Activities of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone

Biological ActivityEffect/OutcomeReference
GABA(B) AgonistSedative effects
Enzyme InhibitionPotential anti-cancer activity
NeuroprotectiveReduction in oxidative stress
Anti-inflammatoryModulation of NF-kB signaling

Case Study Example

In a study investigating the neuroprotective effects of various GBLs, including HDMBL, researchers found that treatment with HDMBL led to a significant reduction in neuronal cell death induced by oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Future Directions

Given the promising biological activities of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, future research should focus on:

  • Mechanistic Studies : Further elucidating the precise mechanisms through which HDMBL interacts with biological systems.
  • Clinical Trials : Conducting clinical trials to assess its efficacy and safety in humans for conditions such as anxiety disorders and neurodegenerative diseases.
  • Synthesis Optimization : Developing more efficient synthetic routes for HDMBL to facilitate its use in pharmaceutical applications.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)3-4(7)5(8)9-6/h4,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQIPIVZYKEWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436595
Record name 2-hydroxy4,4-dimethyl-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13416-69-8
Record name 2-hydroxy4,4-dimethyl-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3 mmol of ethyl acrylate, 3 ml of 2-propanol, 0.6 mmol of N-hydroxyphthalimide, 0.003 mmol of cobalt(II) acetate, 0.015 mmol of acetylacetonatocobalt(III), and 1 ml of acetonitrile was stirred at 60° C. in an oxygen atmosphere (1 atm) for 12 hours. A gas chromatographic analysis of products in a reaction mixture revealed that ethyl 2,4-dihydroxy-4-methylpentanoate and α-hydroxy-γ,γ-dimethyl-γ-butyrolactone were formed in yields of 1.5% and 75%, respectively, with a conversion from ethyl acrylate of 81%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.003 mmol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2,4-dihydroxy-4-methylpentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3 mmol of ethyl acrylate, 3 ml of 2-propanol, 0.6 mmol of 6-trifluoromethyl-l-hydroxybenzotriazole, 0.003 mmol of cobalt(II) acetate, 0.015 mmol of acetylacetonatocobalt(III), and 1 ml of acetonitrile was stirred at 60° C. in an oxygen atmosphere (1 atm) for 12 hours. A gas chromatographic analysis of products in a reaction mixture found that ethyl 2,4-dihydroxy-4-methylpentanoate and (α-hydroxy-γ,γ-dimethyl-γ-butyrolactone were formed in yields of 2% and 28%, respectively, with a conversion rate from ethyl acrylate of 62%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.003 mmol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2,4-dihydroxy-4-methylpentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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